molecular formula C10H12BrFN2O3 B14052485 2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine

2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine

Cat. No.: B14052485
M. Wt: 307.12 g/mol
InChI Key: OFWKMLJNWZZEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine is a complex organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenoxy ring, along with a dimethylethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine typically involves multiple steps, starting with the preparation of the phenoxy ring with the desired substituents. The general synthetic route may include:

    Nitration: Introduction of the nitro group to the phenol ring.

    Bromination and Fluorination: Sequential or simultaneous introduction of bromine and fluorine atoms.

    Ether Formation: Formation of the phenoxy ether linkage.

    Amine Introduction: Attachment of the N,N-dimethylethanamine side chain.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for bromination and fluorination, and appropriate solvents and catalysts for ether formation and amine introduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine
  • 2-(5-bromo-4-chloro-2-nitrophenoxy)-N,N-dimethylethanamine
  • 2-(5-bromo-4-fluoro-2-aminophenoxy)-N,N-dimethylethanamine

Uniqueness

2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine is unique due to the specific combination of bromine, fluorine, and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C10H12BrFN2O3

Molecular Weight

307.12 g/mol

IUPAC Name

2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C10H12BrFN2O3/c1-13(2)3-4-17-10-5-7(11)8(12)6-9(10)14(15)16/h5-6H,3-4H2,1-2H3

InChI Key

OFWKMLJNWZZEMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1[N+](=O)[O-])F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.